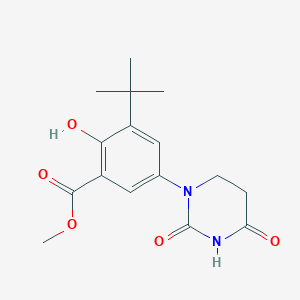
methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate is a complex organic compound characterized by the presence of a tert-butyl group, a dioxotetrahydropyrimidinyl moiety, and a hydroxybenzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate typically involves multi-step organic reactions. The process begins with the preparation of the hydroxybenzoate ester, followed by the introduction of the tert-butyl group and the dioxotetrahydropyrimidinyl moiety. Common reagents used in these reactions include tert-butyl chloride, pyrimidine derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
化学反应分析
Types of Reactions
Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoate moiety can be oxidized to form quinones.
Reduction: The dioxotetrahydropyrimidinyl group can be reduced to tetrahydropyrimidine derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxybenzoate moiety can yield quinone derivatives, while reduction of the dioxotetrahydropyrimidinyl group can produce tetrahydropyrimidine compounds.
科学研究应用
Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxybenzoate moiety can interact with enzymes and receptors, while the dioxotetrahydropyrimidinyl group may influence biological activity through hydrogen bonding and other interactions. The tert-butyl group can affect the compound’s stability and solubility, enhancing its overall efficacy.
相似化合物的比较
Similar Compounds
- Methyl 3-tert-butyl-4-hydroxybenzoate
- Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-4-hydroxybenzoate
- Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-methoxybenzoate
Uniqueness
Methyl 3-tert-butyl-5-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)-2-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the dioxotetrahydropyrimidinyl moiety provides opportunities for diverse chemical reactions and interactions.
属性
分子式 |
C16H20N2O5 |
|---|---|
分子量 |
320.34 g/mol |
IUPAC 名称 |
methyl 3-tert-butyl-5-(2,4-dioxo-1,3-diazinan-1-yl)-2-hydroxybenzoate |
InChI |
InChI=1S/C16H20N2O5/c1-16(2,3)11-8-9(7-10(13(11)20)14(21)23-4)18-6-5-12(19)17-15(18)22/h7-8,20H,5-6H2,1-4H3,(H,17,19,22) |
InChI 键 |
MSTKYWJHAINMJS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(=O)OC)N2CCC(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


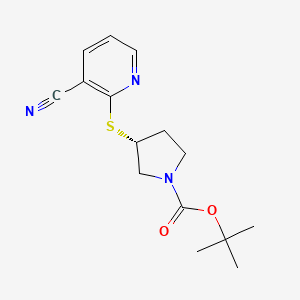
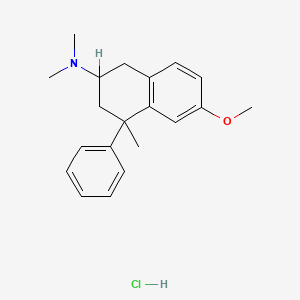

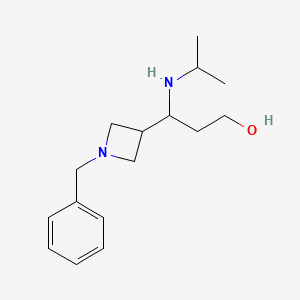

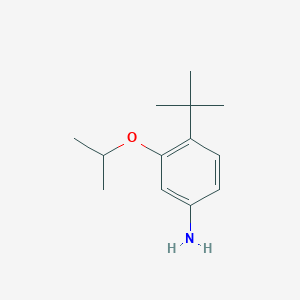
![tert-Butyl 2-(2-chloroacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13963306.png)
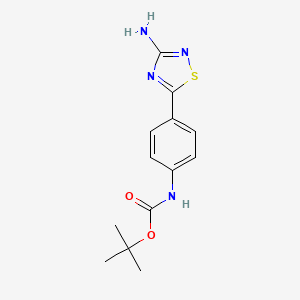
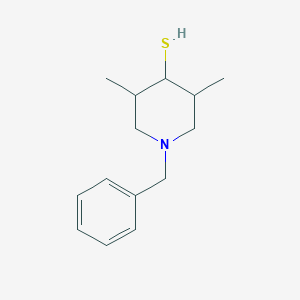
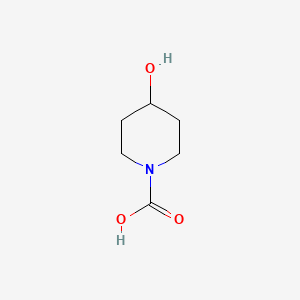
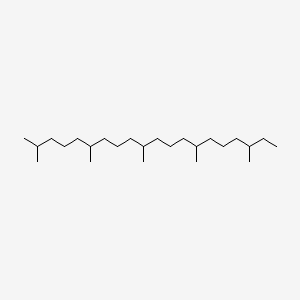
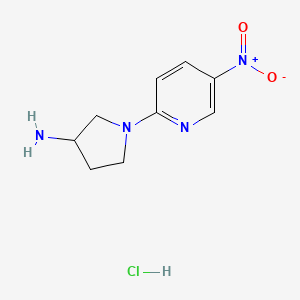
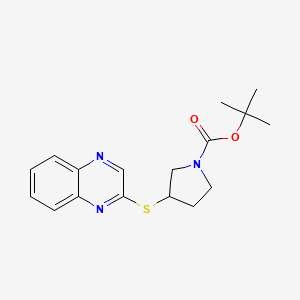
![1,3-Bis(5-bromothiophen-2-yl)-5-octyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B13963349.png)
